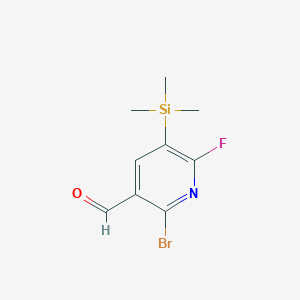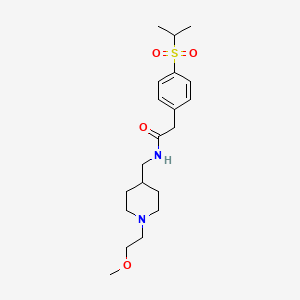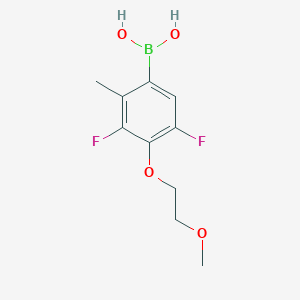
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Catalysis : Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid has been utilized as a "green" catalyst for direct amide condensation reactions, highlighting the role of boronic acids in facilitating bond formation under environmentally friendly conditions (Ishihara, Kondo, & Yamamoto, 2001).
Fluorescence Studies and Sensing : The study of fluorescence quenching in boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, has provided insights into their potential use in sensing applications. These studies utilize Stern-Volmer kinetics to understand the interactions between boronic acids and quenchers, which can be applied in developing sensors for detecting various analytes (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Chemistry : The design and synthesis of supramolecular assemblies incorporating boronic acids, such as phenylboronic and 4-methoxyphenylboronic acids, demonstrate the utility of these compounds in constructing complex structures. These assemblies, formed through hydrogen bonding, are studied for their potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Antimicrobial Activity : The exploration of (trifluoromethoxy)phenylboronic acids for their antimicrobial properties underscores the potential of boronic acids in medicinal chemistry. Studies on the structural, physicochemical, and antimicrobial characteristics of these compounds reveal their efficacy against bacteria such as Escherichia coli and Bacillus cereus, suggesting a role in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Fuel Cell Technology : In the realm of energy, boronic acid derivatives are investigated for their application in fuel cell technology. For example, comb-shaped poly(arylene ether sulfone)s, synthesized using boronic acid derivatives, have shown promise as proton exchange membranes. These materials exhibit high proton conductivity, essential for the efficient operation of fuel cells (Kim, Robertson, & Guiver, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O4/c1-6-7(11(14)15)5-8(12)10(9(6)13)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKAOHONFWRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OCCOC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


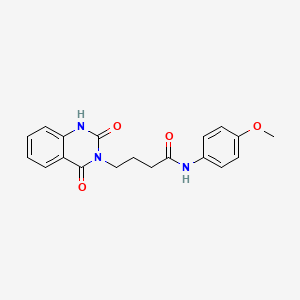
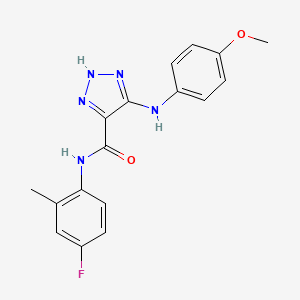
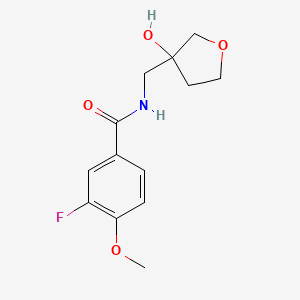
![1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2876896.png)
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)
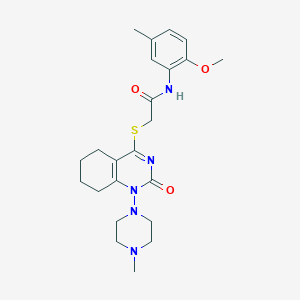
![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)
